3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole typically involves cyclization reactions. One common method is the cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness . These methods often employ microwave-assisted reactions or other advanced techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)isoxazole
- 5-(4-Methoxyphenyl)isoxazole
- 3-(4-Methoxyphenyl)isoxazol-3-amine
- 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is unique due to its fused naphthalene and isoxazole rings, which impart distinct chemical and biological properties.
Properties
CAS No. |
24097-25-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole |
InChI |
InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
JMFNRXASKQIEGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.